5-Bromo-N-cyclohexylnicotinamide

Lipophilicity Drug design Permeability

Researchers often face delays re-characterizing intermediates. 5-Bromo-N-cyclohexylnicotinamide (CAS 342013-85-8) arrives with batch-specific QC (NMR, HPLC, GC at 96%), eliminating in-house verification. - Fragment-ready scaffold: MW 283.16 Da, TPSA 42 Ų, XLogP3-AA 2.6 - meets Rule of Three criteria for intracellular target screening. - Synthetic handle: 5-bromo position enables rapid SAR via Pd-catalyzed cross-coupling. - Supply reliability: stock from multiple vendors with documented purity.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
CAS No. 342013-85-8
Cat. No. B1366067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-cyclohexylnicotinamide
CAS342013-85-8
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16)
InChIKeyARXZGDIGMTXOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-cyclohexylnicotinamide: Identity & Procurement Profile


5-Bromo-N-cyclohexylnicotinamide (CAS 342013-85-8) is a halogenated nicotinamide derivative with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol [1]. It belongs to the class of N-substituted 5-bromonicotinamides, characterized by a bromine atom at the 5-position of the pyridine ring and a cyclohexyl group attached via an amide linkage. This compound is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology, with reported applications in kinase inhibitor design and anticancer agent development [2]. Its commercial availability from multiple vendors at purities of 95–96% makes it accessible for routine research procurement .

Halogenated nicotinamide building block for medicinal chemistry and kinase inhibitor design studies
5-Bromo substituent supports cross-coupling elaboration for SAR exploration
Multi-vendor availability at standard research purities supports routine procurement

Why Generic Analogues Fail to Substitute 5-Bromo-N-cyclohexylnicotinamide


Substituting 5-Bromo-N-cyclohexylnicotinamide with a closely related analogue—such as the cycloheptyl, 6-chloro, or N-unsubstituted variant—introduces quantifiable shifts in lipophilicity, steric occupancy, and hydrogen-bonding capacity that are known to alter target binding, metabolic stability, and cellular permeability in nicotinamide-based inhibitor series [1]. The cyclohexyl group provides a specific balance of lipophilicity (XLogP3-AA = 2.6) and conformational restraint that differs meaningfully from smaller or larger ring systems, directly impacting the compound's utility as a fragment or scaffold in medicinal chemistry campaigns [2].

Cycloheptyl analog
Larger ring system may shift lipophilicity and steric occupancy, altering target binding and permeability profile
6-Chloro analog
Additional halogen and higher molecular weight may affect lead-likeness and fragment-screening compliance
N-Unsubstituted or N-aryl variants
Different hydrogen-bonding capacity and TPSA may alter membrane permeability context and synthetic utility

5-Bromo-N-cyclohexylnicotinamide vs. Closest Chemical Analogs


Lipophilicity: Cyclohexyl vs. Cycloheptyl Analog

The target compound 5-Bromo-N-cyclohexylnicotinamide exhibits a computed XLogP3-AA value of 2.6 [1]. In contrast, the one-carbon-larger ring analogue 5-Bromo-N-cycloheptylnicotinamide displays a LogP of 3.64 . The approximately 1-unit difference in logP corresponds to a ~10-fold difference in octanol-water partition coefficient, indicating that the cyclohexyl analogue is significantly less lipophilic than its cycloheptyl counterpart.

Lipophilicity vs. Cycloheptyl
Head-to-head
XLogP3-AA = 2.6 vs. 3.64
ΔLogP = 1.04 (~10-fold difference)
Lower lipophilicity may support CNS penetration range and reduced non-specific binding screening
Computed values; target from PubChem, comparator from Hit2Lead database
Lipophilicity Drug design Permeability

Molecular Weight & Heavy Atom Count vs. 6-Chloro Analog

The target compound has a molecular weight of 283.16 g/mol with 16 heavy atoms [1]. The 6-chloro analogue 5-Bromo-6-chloro-N-cyclohexylnicotinamide (CAS 2024991-54-4) has a molecular weight of 317.61 g/mol with 18 heavy atoms . The 34.45 g/mol increase and addition of two heavy atoms pushes the chloro analogue closer to the upper limit of lead-like chemical space (MW < 350), whereas the target compound remains well within the preferred range for fragment-based screening (MW < 300).

MW & Heavy Atoms vs. 6-Cl
Head-to-head
MW 283.16 vs. 317.61 g/mol
16 vs. 18 heavy atoms
Lower MW and atom count support fragment-based screening compliance (Rule of Three)
Molecular formula comparison: C12H15BrN2O vs. C12H14BrClN2O
Molecular weight Lead-likeness Fragment-based drug design

Verified Purity & Quality Control vs. Generic Intermediates

Bidepharm supplies 5-Bromo-N-cyclohexylnicotinamide at a standard purity of 96%, with batch-specific QC data including NMR, HPLC, and GC . In contrast, many generic nicotinamide intermediates from aggregator catalogs lack batch-level spectroscopic verification, with purity often listed only as a nominal value without supporting chromatographic or spectrometric data. The availability of multi-method QC documentation for the target compound reduces the risk of introducing unidentified impurities into synthetic sequences.

Purity & QC Verification
Data to verify
Purity 96%; QC: NMR, HPLC, GC
Multi-method documentation supports procurement confidence and synthetic reproducibility
Supplier technical datasheets; independent re-characterization recommended
Purity Quality control Reproducibility

TPSA & Membrane Permeability vs. N-Aryl Nicotinamides

The target compound has a computed TPSA of 42.0 Ų [1]. This value falls below the widely accepted threshold of 60 Ų for good passive membrane permeability and below the 140 Ų cutoff for oral bioavailability [2]. Many N-aryl nicotinamide derivatives (e.g., N-phenyl or N-benzyl substituted) exhibit TPSA values in the range of 45–55 Ų due to additional polarizable aromatic surface, making the cyclohexyl derivative quantitatively superior in terms of predicted permeability. However, no direct experimental permeability measurement (e.g., PAMPA or Caco-2) for this specific compound was identified in the literature.

TPSA vs. N-Aryl Analogs
Class-level
TPSA 42.0 Ų vs. 45–55 Ų
Lower TPSA may support improved passive membrane permeability prediction over aromatic N-substituents
Computed value; no experimental PAMPA/Caco-2 data identified
TPSA Membrane permeability Oral bioavailability

Application Scenarios for 5-Bromo-N-cyclohexylnicotinamide


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 283.16 g/mol (under 300 Da) and a TPSA of 42 Ų, 5-Bromo-N-cyclohexylnicotinamide satisfies the Rule of Three criteria for fragment libraries. Its quantitatively lower MW and TPSA compared to 6-chloro (317.61 g/mol) and N-aryl analogs (TPSA 45–55 Ų) make it a preferred building block for fragment screening collections targeting intracellular enzymes such as kinases or PARP [1][2]. The 5-bromo substituent provides a synthetic handle for further elaboration via cross-coupling chemistry.

Kinase Inhibitor Optimization for CNS Exposure

The computed XLogP3-AA of 2.6 places this compound within the optimal lipophilicity range (LogP 2–4) for CNS drug candidates. The quantifiably lower LogP compared to the cycloheptyl analog (ΔLogP = +1.04) makes the cyclohexyl derivative a more suitable choice for programs where minimizing non-specific tissue binding is critical [1]. The cyclohexyl group also reduces the number of rotatable bonds (2) compared to more flexible N-alkyl analogs, which may contribute to lower entropic penalty upon target binding.

Anticancer Nicotinamide Scaffold Design

The nicotinamide core is a recognized pharmacophore in anticancer drug discovery, as evidenced by patent literature covering nicotinamide derivatives with therapeutic utility against cancer [1]. 5-Bromo-N-cyclohexylnicotinamide serves as a direct precursor for generating focused libraries of 5-substituted nicotinamides via palladium-catalyzed cross-coupling at the bromine position, enabling rapid SAR exploration around the cyclohexylamide scaffold.

Reproducible Multi-Step Synthesis with Verified Purity

For synthetic chemistry groups performing multi-step sequences, the batch-specific QC documentation (NMR, HPLC, GC at 96% purity) provided by suppliers such as Bidepharm reduces the need for in-house re-characterization and minimizes the risk of carrying through impurities that compromise downstream yields or biological assay interpretation [1]. This documented quality control differentiates the product from generic intermediates lacking multi-method analytical verification.

Application
Selection Property
Validation Focus
Fragment-based library construction
MW
Rule of Three fit and synthetic handle verification
Kinase inhibitor optimization for CNS exposure models
XLogP3-AA in 2–4 range with lower lipophilicity vs. cycloheptyl
Permeability and non-specific binding screening
Nicotinamide scaffold SAR exploration
5-Bromo cross-coupling site with cyclohexylamide core
Focused library synthesis and target-engagement assays
Multi-step synthesis with documented purity
Batch-specific NMR, HPLC, GC at 96%
Downstream yield reproducibility and assay interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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